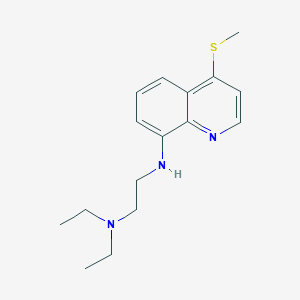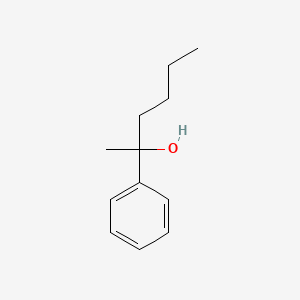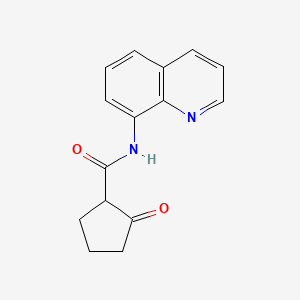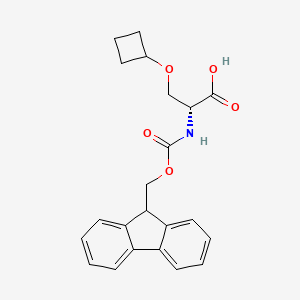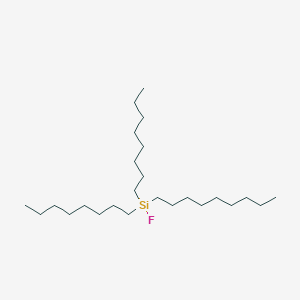
Fluoro(nonyl)dioctylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro(nonyl)dioctylsilane is a fluorinated organosilane compound known for its unique properties and applications. This compound is characterized by the presence of fluorine atoms, which impart distinct chemical and physical properties. This compound is used in various fields, including materials science, surface coatings, and chemical synthesis, due to its ability to modify surface properties and enhance chemical stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(nonyl)dioctylsilane typically involves the reaction of nonyl and dioctyl groups with a fluorinated silane precursor. One common method is the hydrosilylation reaction, where a fluorinated alkene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrosilylation processes using specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including distillation and chromatography, are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Fluoro(nonyl)dioctylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, forming new silicon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various fluorinated silane derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Fluoro(nonyl)dioctylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and surface-modified materials.
Biology: The compound is employed in the development of bioactive molecules and drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceuticals.
Medicine: this compound is investigated for its potential in medical imaging and diagnostic applications, leveraging its unique chemical properties.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, that require high chemical resistance and durability .
Mecanismo De Acción
The mechanism of action of fluoro(nonyl)dioctylsilane involves its interaction with molecular targets through its fluorinated and silane groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes or materials. The silane group facilitates bonding with various substrates, making it useful in surface modification and material science .
Comparación Con Compuestos Similares
Fluoro(nonyl)dioctylsilane can be compared with other fluorinated silanes, such as:
Fluorooctyltrimethoxysilane: Known for its use in hydrophobic coatings.
Fluorodecyltriethoxysilane: Used in the production of low-surface-energy materials.
Fluoropropyltrimethoxysilane: Employed in the synthesis of fluorinated polymers.
Uniqueness: this compound stands out due to its specific combination of nonyl and dioctyl groups, which provide unique steric and electronic properties. This makes it particularly effective in applications requiring high chemical resistance and surface modification capabilities .
Propiedades
Número CAS |
6304-51-4 |
|---|---|
Fórmula molecular |
C25H53FSi |
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
fluoro-nonyl-dioctylsilane |
InChI |
InChI=1S/C25H53FSi/c1-4-7-10-13-16-19-22-25-27(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-25H2,1-3H3 |
Clave InChI |
SKCCSPUTELIRFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
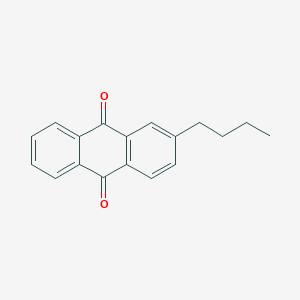
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
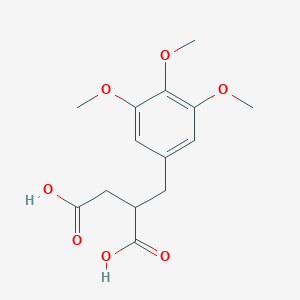
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
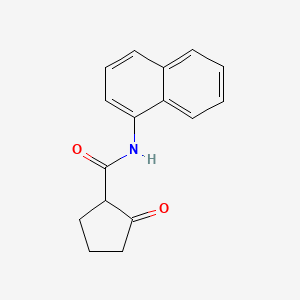
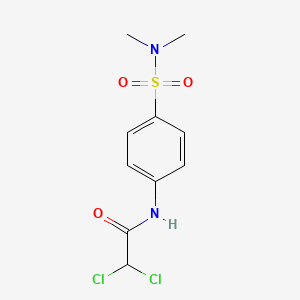
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)


